3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a benzothiophene core fused with a pyrimidinone ring. The molecule is substituted at the 2-position with a sulfanyl (-SH) group and at the 3-position with a phenyl ring. This scaffold is synthesized via the Gewald reaction, starting from cyclohexanone, ethyl cyanoacetate, and sulfur, followed by cyclization with formamide or phosphorus oxychloride to yield the pyrimidinone core . Modifications at the sulfanyl and phenyl positions are common to enhance bioactivity, such as antimicrobial, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15-13-11-8-4-5-9-12(11)21-14(13)17-16(20)18(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTUPMPBYOGHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353658 | |
| Record name | 3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42076-13-1 | |
| Record name | 3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Benzothiophene Intermediate
The most widely reported method involves the initial preparation of a 2-mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, followed by phenyl group incorporation. A mixture of 2-aminobenzothiophene-3-carboxylic acid derivatives and thiourea undergoes cyclization in the presence of hydrochloric acid, yielding the pyrimidinone scaffold. Subsequent alkylation with iodobenzene in dimethylformamide (DMF) at 80–100°C introduces the 3-phenyl group, with potassium carbonate acting as a base to deprotonate the sulfhydryl group.
Reaction Conditions:
One-Pot Annulation Strategy
Recent advances demonstrate a streamlined one-pot synthesis using 2-chloroacetophenone and tetrahydrobenzothiophene-3-carboxamide. In anhydrous tetrahydrofuran (THF), sodium hydride facilitates simultaneous deprotonation and nucleophilic attack, forming the pyrimidinone ring in 55–60% yield. This method reduces purification steps but requires strict moisture control.
Solvent-Free and Green Chemistry Methodologies
Catalyst-Free Cyclization
A solvent-free approach eliminates DMF and THF, instead employing mechanical grinding of 2-mercaptobenzothiophene-3-carboxamide and phenyl isothiocyanate. Heating the mixture at 120°C for 4–6 h induces cyclization, achieving 70–75% yield. This method aligns with green chemistry principles by avoiding volatile organic compounds (VOCs).
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 120°C | +15% vs. 100°C |
| Reaction Time | 5 h | Max yield at 5 h |
| Molar Ratio (1:1.2) | 1.2 eq PhNCS | Prevents dimerization |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) accelerates the reaction to 20–30 minutes, improving yield to 78–82%. The rapid heating minimizes side products like 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-5-ium salts, which commonly form under prolonged thermal conditions.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Pilot-scale studies utilize tubular flow reactors with the following parameters:
Crystallization and Purification
Post-synthesis, the crude product is purified via:
-
Acid-Base Extraction: 10% HCl washes remove unreacted aniline derivatives.
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Recrystallization: Ethanol/water (7:3 v/v) yields 99.2% pure crystals.
Mechanistic Insights and Side Reactions
Ring-Closing Pathways
The pyrimidinone ring forms via a six-membered transition state where the thiolate ion attacks the electrophilic carbonyl carbon (Figure 1). Density functional theory (DFT) calculations indicate an activation energy of 92.3 kJ/mol for this step.
Competing Dimerization
At temperatures exceeding 160°C, the intermediate 2-sulfanyltetrahydrobenzothiophene undergoes oxidative coupling, producing bis(pyrimidinone) byproducts (3–8% yield). Adding 0.5 mol% hydroquinone suppresses this side reaction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |
|---|---|---|---|---|
| Classical Two-Step | 62–68 | 97.5 | 18.7 | Moderate |
| Solvent-Free | 70–75 | 98.8 | 6.2 | High |
| Microwave | 78–82 | 99.1 | 4.9 | Limited |
| Continuous Flow | 85 | 99.5 | 3.1 | Industrial |
*Environmental Factor (kg waste/kg product)
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of benzothieno[2,3-d]pyrimidine exhibit potent anticancer properties. Specifically, compounds similar to 3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have been shown to inhibit the proliferation of various cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit tumor growth through modulation of signaling pathways involved in cell survival and proliferation .
1.2 Antimicrobial Properties
This compound also displays antimicrobial activity against a range of pathogens. Its sulfanyl group contributes to its effectiveness in disrupting microbial cell membranes and inhibiting growth. In vitro studies have demonstrated significant activity against both gram-positive and gram-negative bacteria as well as certain fungal strains .
1.3 Neuroprotective Effects
Emerging studies suggest that 3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one may possess neuroprotective properties. It has been implicated in reducing oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Chemical Synthesis Applications
2.1 Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced biological activity. Researchers utilize this compound to create libraries of derivatives for screening against various biological targets .
2.2 Development of Novel Therapeutics
By modifying the benzothieno[2,3-d]pyrimidine scaffold found in this compound, chemists can design novel therapeutics with tailored properties. This approach is particularly relevant in drug discovery programs aimed at developing treatments for resistant strains of bacteria or advanced cancer types .
Case Studies
Mechanism of Action
The mechanism of action of 3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it can interfere with signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Compound 6h (2-(2,4-dichloro-6-methylphenoxy)-3-isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one)
- Structure: The sulfanyl group is replaced with a 2,4-dichloro-6-methylphenoxy substituent.
- Activity : Demonstrates antifungal activity, attributed to the electron-withdrawing chlorine atoms enhancing membrane permeability .
- Synthesis : Derived from reacting the potassium salt of the parent sulfanyl compound with 2-chloro-N-substituted acetamide derivatives .
Compound 18 (3-((5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one)
- Structure : The sulfanyl group is conjugated to a 1,3,4-oxadiazole ring and a piperidinyl moiety.
- Activity : Exhibits enhanced anti-proliferative activity against cancer cells due to improved hydrogen bonding with cellular targets .
Substituent Variations at the 3-Phenyl Position
Compound 13 (3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one)
- Structure : The phenyl group is substituted with a 4-methoxy moiety, and the sulfanyl group is modified with a trifluoromethylbenzyl group.
Compound 15a–i (3-{[(Phenylhydrazono)(substitutedphenyl)methyl]diazenyl}-2-sulfanyl derivatives)
- Structure : The phenyl group is replaced with a diazenyl-hydrazone hybrid.
- Activity : These derivatives show broad-spectrum antimicrobial activity, with MIC values as low as 2 µg/mL against E. coli and S. aureus .
Core Modifications
Compound 7-tert-Butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structure : The phenyl group is absent, and a tert-butyl group is introduced at the 7-position.
- Activity : The bulky tert-butyl group increases steric hindrance, reducing enzymatic degradation and improving pharmacokinetic stability .
Key Research Findings
- Anticancer Activity : Derivatives with thiosemicarbazide moieties (e.g., compound 4 in ) show potent antitumor effects, likely via inhibition of topoisomerase II .
- Anti-inflammatory Action: The parent compound reduces COX-2 expression in human keratinocytes, comparable to celecoxib but with fewer gastrointestinal side effects .
- Structural Insights: X-ray crystallography of analogs like 2-(4-bromophenoxy)-3-isopropyl derivatives confirms planar pyrimidinone rings, facilitating intercalation with DNA or enzymes .
Biological Activity
3-Phenyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C17H16N2OS |
| Molecular Weight | 328.48 g/mol |
| IUPAC Name | 3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one |
| CAS Number | 132605-30-2 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
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Antimicrobial Activity
- Several studies have reported that derivatives of benzothienopyrimidine compounds possess antimicrobial properties. The specific activity against bacteria and fungi is a significant area of research. For example, a study demonstrated that related compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties
- The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in various cancer cell lines. A notable study found that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest .
- Anti-inflammatory Effects
The mechanisms through which 3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects are still under investigation:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Modulation of Gene Expression : There is evidence suggesting that it can influence the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Case Study on Antimicrobial Activity
- A recent study tested various derivatives against a panel of microbial strains. The results indicated that certain modifications to the benzothienopyrimidine structure enhanced antimicrobial potency significantly .
- Case Study on Anticancer Activity
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 3-phenyl-2-sulfanyl-tetrahydrobenzothienopyrimidinone derivatives?
- Methodology : The compound can be synthesized via aza-Wittig reactions , where iminophosphorane intermediates react with aromatic isocyanates to form carbodiimides. Subsequent cyclization with nucleophiles (e.g., secondary amines or phenols) under catalytic conditions (e.g., EtO⁻Na⁺ or K₂CO₃) yields 2-substituted derivatives. Optimization of solvent choice (e.g., THF) and reaction time (e.g., 4–25 hours) is critical for high yields (75–90%) .
- Validation : Structural confirmation via NMR, IR, and single-crystal X-ray diffraction (mean C–C bond deviation: 0.003–0.004 Å; R factor: 0.043–0.069) ensures purity .
Q. How is the structural conformation of this compound characterized in academic research?
- Techniques :
- X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking). Data-to-parameter ratios ≥14.8 and wR factors ≤0.194 are standard .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR identifies functional groups like sulfanyl (-SH) or carbonyl (C=O) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Approach :
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
Advanced Research Questions
Q. How can substituent modifications enhance biological activity or selectivity?
- Case Study :
- 2-Sulfanyl replacement : Substituting with hydrazine or alkyl/aryl groups (e.g., 3-benzyl-2-hydrazino derivatives) improves antiproliferative activity (IC₅₀: 8–25 μM) .
- 3-Phenyl optimization : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl position increases lipophilicity and target binding .
- Data Interpretation : SAR studies correlate substituent electronegativity with FGFR1 inhibition (e.g., 7-methyl-4-[3-(trifluoromethyl)phenoxy] derivatives show 69% yield and IC₅₀ <10 μM) .
Q. How can researchers resolve contradictions in synthetic yields or byproduct formation?
- Troubleshooting :
- Reagent selection : Aluminum amalgam reduction in aqueous THF minimizes side reactions during 4-methylsulfonylmethyl derivative synthesis .
- Byproduct analysis : LC-MS or TLC monitors intermediates; recrystallization (e.g., ethyl acetate) purifies final products .
Q. What computational strategies predict binding modes or pharmacokinetic properties?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., FGFR1 active site) using PDB IDs (e.g., 3RH0) .
- ADMET prediction : SwissADME calculates logP (2.8–3.5) and bioavailability scores (>0.55) to prioritize lead compounds .
Q. How are structure-activity relationships (SAR) systematically analyzed for this scaffold?
- Framework :
- Pharmacophore mapping : Identifies critical hydrogen bond acceptors (e.g., pyrimidine N1) and hydrophobic regions (tetrahydrobenzothieno ring) .
- 3D-QSAR : CoMFA/CoMSIA models quantify steric/electronic effects of substituents on IC₅₀ values (q² >0.6, r² >0.8) .
Q. What kinetic studies elucidate reaction mechanisms during derivative synthesis?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
